molecular formula C18H24N4O3 B2494516 tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034384-19-3

tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2494516
CAS No.: 2034384-19-3
M. Wt: 344.415
InChI Key: CJQICNNIAZYQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps, including protection, alkylation, and acylation reactionsThe final step involves the acylation of the intermediate compound to introduce the tert-butyl carbamate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted benzimidazole or pyrrolidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is unique due to its combination of a benzimidazole moiety, a pyrrolidine ring, and a tert-butyl carbamate group. This structure provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)19-10-16(23)21-9-8-13(11-21)22-12-20-14-6-4-5-7-15(14)22/h4-7,12-13H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQICNNIAZYQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.